

Application of DODAC in CRISPR-Cas9 Delivery Systems: Application Notes and Protocols

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Compound of Interest

Compound Name: *Dioleoyldimethylammonium chloride*

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Introduction

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system has emerged as a revolutionary tool for genome editing, offering unprecedented precision in modifying genetic material. However, the effective and safe delivery of CRISPR-Cas9 components into target cells remains a critical challenge for its therapeutic application. Lipid nanoparticles (LNPs) have gained significant attention as non-viral vectors for nucleic acid delivery due to their biocompatibility, scalability, and low immunogenicity.[1][2][3] Cationic lipids, such as Dioleoyloxy-3-(trimethylammonio)propane (DOTAP) and N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA), are key components of LNPs that facilitate the encapsulation of negatively charged nucleic acids and their subsequent delivery into cells.[4][5] While specific data on the use of N,N-dioleoyl-N,N-dimethylammonium chloride (DODAC) in CRISPR-Cas9 delivery is emerging, its structural similarity to established cationic lipids like DOTAP and DODMA suggests its high potential as an effective component in LNP formulations for this purpose.

These application notes provide a comprehensive overview and detailed protocols for the utilization of DODAC-like cationic lipids in LNP-based CRISPR-Cas9 delivery systems. The methodologies and expected outcomes are based on established protocols and quantitative

data from studies utilizing the closely related and structurally similar cationic lipids, DOTAP and DODMA.

Data Presentation: Quantitative Analysis of LNP-Mediated CRISPR-Cas9 Delivery

The efficiency of CRISPR-Cas9-mediated gene editing is highly dependent on the formulation of the LNP delivery system. The following tables summarize quantitative data from studies using LNP formulations containing the cationic lipids DOTAP and DODMA to deliver CRISPR-Cas9 components. This data provides a benchmark for the expected efficiency of DODAC-based formulations.

Table 1: Gene Knock-Out Efficiency using DOTAP-based LNPs[4]

Cell Line	Target Gene	CRISPR Cargo	LNP Formulation (molar ratio)	Gene Knock-Out Efficiency
HEK293T	EGFP	Cas9 RNP	C12-200:DOPE:Cholesterol:PEG-DMG:DOTAP (35:16:46.5:2.5:variable)	Up to 80%

Table 2: Gene Correction (HDR) Efficiency using DOTAP-based LNPs[4]

Cell Line	Target Gene	CRISPR Cargo	LNP Formulation (molar ratio)	Gene Correction Efficiency
HEK293T	EGFP	Cas9 RNP + HDR template	C12-200:DOPE:Cholesterol:PEG-DMG:DOTAP (35:16:46.5:2.5:v ariable)	Up to 20%

Table 3: On-Target Gene Editing Efficiency using DODMA-based LNPs in Neurons^[6]

Cell Type	Target Gene	CRISPR Cargo	LNP Formulation	On-Target Editing Efficiency
Primary Neurons	Progranulin	Cas9 mRNA + gRNA	DODMA:DOPC	~1.8%

Experimental Protocols

The following protocols are adapted from established methods for LNP formulation using cationic lipids and are intended to serve as a guide for developing DODAC-based CRISPR-Cas9 delivery systems.

Protocol 1: Formulation of DODAC-based LNPs for CRISPR-Cas9 RNP Delivery

This protocol describes the preparation of LNPs encapsulating pre-formed Cas9 ribonucleoprotein (RNP) complexes for gene knock-out applications.

Materials:

- Cas9 nuclease
- Single guide RNA (sgRNA) targeting the gene of interest

- DODAC
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- Cholesterol
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-DMG)
- Ethanol
- Nuclease-free water or appropriate buffer (e.g., 50 mM HEPES, pH 7.4)
- Microfluidic mixing device

Method:

- RNP Complex Formation:
 - Mix sgRNA and Cas9 nuclease at a 1:1 molar ratio in the chosen formulation buffer (e.g., 50 mM HEPES, pH 7.4).
 - Incubate at room temperature for 15 minutes to allow for RNP complex formation.
- Lipid Mixture Preparation:
 - Dissolve DODAC, DOPE, cholesterol, and PEG-DMG in ethanol at a desired molar ratio (e.g., a starting point could be a molar ratio similar to that used for DOTAP: 35:16:46.5:2.5, with DODAC replacing DOTAP).
 - The total lipid to sgRNA ratio should be optimized, with a starting point of 40:1 (w/w).^[4]
- LNP Formulation:
 - Set up the microfluidic mixing device according to the manufacturer's instructions.
 - Load the aqueous RNP solution into one syringe and the ethanolic lipid mixture into another.

- Pump the two solutions through the microfluidic mixer at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
- Purification:
 - Dialyze the resulting LNP suspension against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and unincorporated components. Use a dialysis membrane with an appropriate molecular weight cut-off (e.g., 10 kDa).
- Characterization:
 - Determine the particle size, polydispersity index (PDI), and zeta potential of the formulated LNPs using dynamic light scattering (DLS).
 - Quantify the encapsulation efficiency of the RNP complex using a suitable method such as a Quant-iT RiboGreen assay for RNA and a protein quantification assay for Cas9.

Protocol 2: In Vitro Transfection and Gene Editing Analysis

This protocol outlines the steps for treating cells with the formulated LNPs and assessing the gene editing efficiency.

Materials:

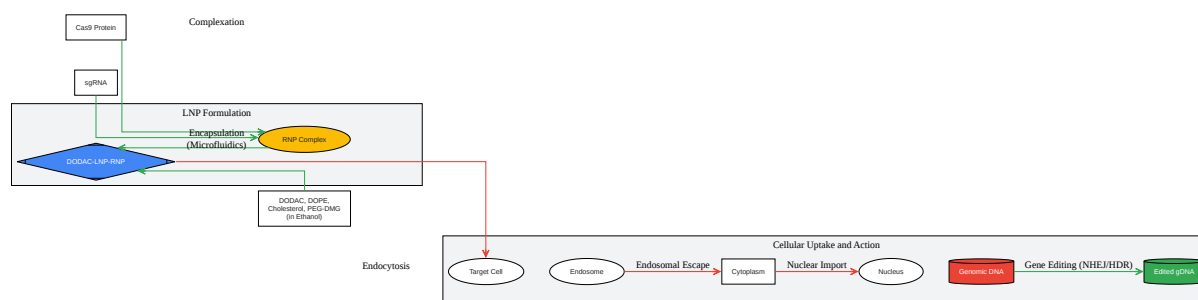
- Target cell line (e.g., HEK293T)
- Complete cell culture medium
- DODAC-LNP-RNP formulation
- Genomic DNA extraction kit
- PCR reagents
- T7 Endonuclease I (T7E1) or other mismatch cleavage assay reagents
- DNA sequencing services

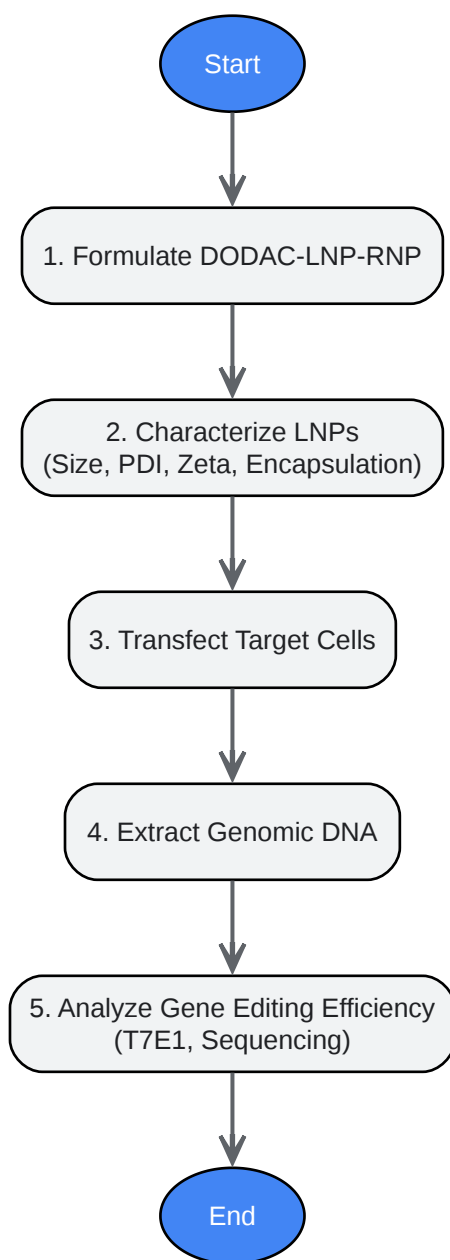
Method:

- **Cell Seeding:**
 - Seed the target cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
- **Transfection:**
 - Dilute the DODAC-LNP-RNP formulation to the desired concentration in serum-free medium.
 - Remove the culture medium from the cells and replace it with the LNP-containing medium.
 - Incubate the cells for 4-6 hours at 37°C.
 - After incubation, add complete medium with serum.
- **Genomic DNA Extraction:**
 - Harvest the cells 48-72 hours post-transfection.
 - Extract genomic DNA using a commercial kit according to the manufacturer's instructions.
- **Gene Editing Analysis (T7E1 Assay):**
 - Amplify the genomic region surrounding the target site by PCR using the extracted genomic DNA as a template.
 - Denature and re-anneal the PCR products to form heteroduplexes.
 - Treat the annealed PCR products with T7 Endonuclease I, which cleaves mismatched DNA.
 - Analyze the digested products by gel electrophoresis. The presence of cleaved fragments indicates the presence of insertions or deletions (indels).
 - Quantify the indel frequency by analyzing the band intensities.

- Gene Editing Analysis (Sanger Sequencing):
 - For more detailed analysis, the PCR products can be cloned into a vector and sequenced, or directly sequenced. Analysis of the sequencing data will reveal the specific types of indels generated.

Mandatory Visualizations





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- To cite this document: BenchChem. [Application of DODAC in CRISPR-Cas9 Delivery Systems: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1235925#dodac-application-in-crispr-cas9-delivery-systems]

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